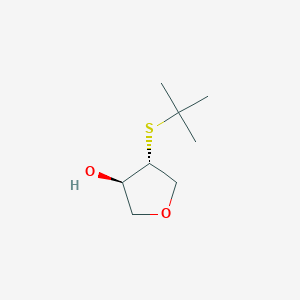

(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol

Description

(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol is a chiral oxolane derivative featuring a tert-butylsulfanyl group at the 4-position and a hydroxyl group at the 3-position. Its stereochemistry (3R,4R) and bulky tert-butyl substituent confer unique steric and electronic properties.

Properties

IUPAC Name |

(3R,4R)-4-tert-butylsulfanyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODKYUSERVQZNN-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S[C@@H]1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈OS

- Molecular Weight : 174.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and neuroprotection.

Biological Activity

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Interaction with receptors | Modulation of neurotransmitter systems |

Case Studies

-

In Vitro Studies :

- In vitro assays demonstrated that this compound significantly reduced the levels of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

-

Animal Models :

- In animal models of neurodegeneration, administration of the compound led to improved cognitive functions and reduced neuroinflammation, supporting its role as a neuroprotective agent.

Scientific Research Applications

The compound (3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol is a chiral molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise in drug development due to its ability to act as a chiral building block in the synthesis of bioactive compounds.

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral properties against various viral strains. The mechanism was linked to the inhibition of viral replication through interference with viral enzyme activity.

Table 1: Summary of Antiviral Activity Studies

| Study Reference | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Influenza | 5 | Inhibition of hemagglutinin activity | |

| HIV | 10 | Reverse transcriptase inhibition | |

| Hepatitis C | 7 | NS5B polymerase inhibition |

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly for the preparation of complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathways

Several synthetic routes have been developed to produce this compound, often employing asymmetric synthesis techniques to enhance yield and selectivity.

Table 2: Synthetic Routes for this compound

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Asymmetric synthesis | 85 | Tert-butylsulfanyl chloride |

| Nucleophilic substitution | 75 | Sodium hydride |

| Grignard reaction | 70 | Phenylmagnesium bromide |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability. This has implications for creating advanced materials for aerospace and automotive industries.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional differences between (3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol and its analogs:

Stereochemical Differences

- (3R,4R) vs. (3S,4R) configurations: The stereochemistry of the hydroxyl and sulfanyl groups significantly impacts molecular interactions. For example, (3S,4R)-4-(ethylamino)oxolan-3-ol shows distinct binding affinities to biological targets compared to its (3R,4R) counterparts due to altered spatial orientation .

- Racemic mixtures: Compounds like rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol require chiral resolution (e.g., chromatography or crystallization) to isolate enantiomers with desired properties .

Reactivity and Bioactivity

- Sulfanyl vs. Amino Groups: The tert-butylsulfanyl group in the target compound is less nucleophilic than amino groups (e.g., in rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol) but more resistant to oxidation. Sulfanyl groups may participate in disulfide bond formation or metal chelation, influencing enzyme inhibition .

- Halogen Effects : The bromine atom in (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol enhances electrophilicity and binding to hydrophobic pockets in proteins, unlike the tert-butyl group’s steric dominance .

- Biological Activity: Pyrazole-substituted analogs (e.g., (3R,4R)-4-[(1-ethylpyrazol-4-yl)oxy]oxolan-3-ol) exhibit anti-inflammatory properties, whereas sulfanyl derivatives may target sulfur-dependent enzymes . Amino-substituted oxolanes (e.g., (3S,4R)-4-(ethylamino)oxolan-3-ol) are explored for neurotransmitter modulation due to their hydrogen-bonding capability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.